molecular formula C7H10ClN3O3 B12408347 Ornidazole-d5

Ornidazole-d5

Cat. No.: B12408347
M. Wt: 224.65 g/mol
InChI Key: IPWKIXLWTCNBKN-VLZDWVQFSA-N
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Description

Ornidazole-d5 is a deuterated form of Ornidazole, a synthetic nitroimidazole derivative. It is primarily used as an internal standard for the quantification of Ornidazole by gas chromatography or liquid chromatography-mass spectrometry. Ornidazole itself is an orally bioavailable compound with antibacterial and antiprotozoal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ornidazole-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Ornidazole molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally, the process includes steps such as deuterium exchange reactions and purification through chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent introduction of deuterium atoms. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: Ornidazole-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Ornidazole-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Ornidazole-d5 exerts its effects through mechanisms similar to Ornidazole. The compound is reduced by intracellular transport proteins in anaerobic microorganisms, leading to the formation of reactive nitro radicals. These radicals interact with microbial DNA, causing strand breakage and inhibition of nucleic acid synthesis, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison: Ornidazole-d5 is unique due to the presence of deuterium atoms, which provide advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, as they help distinguish it from non-deuterated Ornidazole. This isotopic labeling enhances the accuracy and precision of quantitative analyses .

Properties

Molecular Formula

C7H10ClN3O3

Molecular Weight

224.65 g/mol

IUPAC Name

1-chloro-1,1,2,3,3-pentadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i2D2,4D2,6D

InChI Key

IPWKIXLWTCNBKN-VLZDWVQFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)N1C(=NC=C1[N+](=O)[O-])C

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]

Origin of Product

United States

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